3-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
3-[(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine ring
Properties
Molecular Formula |
C28H28N4O4S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C28H28N4O4S2/c1-18-6-5-12-31-24(18)29-25(30-13-9-20(10-14-30)16-19-7-3-2-4-8-19)21(26(31)35)17-22-27(36)32(28(37)38-22)15-11-23(33)34/h2-8,12,17,20H,9-11,13-16H2,1H3,(H,33,34)/b22-17- |
InChI Key |
RNTRZOCDTPMLCY-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCC(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves multiple steps, including the formation of the piperidine ring, the pyrido[1,2-a]pyrimidine core, and the thiazolidine ring. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
3-[(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may confer specific biological activity.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID include other molecules with piperidine, pyrido[1,2-a]pyrimidine, and thiazolidine rings. These compounds may share some chemical properties and reactivity, but the specific arrangement and substitution patterns of the rings can confer unique properties to each molecule.
Some similar compounds include:
- 1-Benzyl-4-piperidone
- 1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
